(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(2-methoxy-5-methylanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-8-9-18(24-3)16(10-13)21-12-14(11-20)19-22-15-6-4-5-7-17(15)23(19)2/h4-10,12,21H,1-3H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGLCSCLFXJWOG-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC=C(C#N)C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potentials of this compound based on recent studies and findings.
Chemical Structure
The compound features a complex structure that includes:
- An acrylonitrile moiety.
- A benzimidazole derivative.
- A methoxy-substituted aromatic ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various benzimidazole derivatives, including those similar to this compound. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against several cancer cell lines, including:
- Acute lymphoblastic leukemia (DND-41)
- Acute myeloid leukemia (HL-60)
- Colorectal carcinoma (HCT-116)
The 50% inhibitory concentration (IC50) values for these compounds ranged from 8.7 µM to 17.3 µM , indicating promising anticancer activity compared to established chemotherapeutics like docetaxel .
Antimicrobial Activity
Compounds structurally related to this compound have shown antimicrobial properties against various bacterial strains. For example:
- Staphylococcus aureus
- Escherichia coli
These studies report minimum inhibitory concentrations (MICs) as low as 9.375 µg/mL against Pseudomonas aeruginosa, suggesting strong antibacterial efficacy .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that:
- Inhibition of Cell Proliferation : The compound may interfere with cancer cell cycle progression.
- Disruption of Biofilms : Similar compounds have been noted for their ability to disrupt biofilm formation, enhancing the effectiveness of antibiotics against resistant strains .
- Apoptosis Induction : Evidence suggests that certain benzimidazole derivatives induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies illustrate the effectiveness of related compounds in clinical and laboratory settings:
- Study on Anticancer Efficacy : A study demonstrated that a derivative with similar structural motifs significantly reduced tumor growth in xenograft models of leukemia.
- Antimicrobial Assessment : Another study evaluated the antimicrobial activity against multi-drug resistant pathogens, showing that the compound effectively reduced bacterial load in infected tissues.
Scientific Research Applications
Structural Formula
The structural representation of the compound can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines. For instance, preliminary in vitro studies indicate that it exhibits significant growth inhibition in human tumor cells, suggesting its potential as an anticancer agent.
- Mechanism of Action : The compound may act by disrupting cellular signaling pathways involved in proliferation and survival, leading to apoptosis in cancer cells.
Antimicrobial Properties
Research has also pointed towards the antimicrobial properties of this compound. Its ability to inhibit the growth of several bacterial strains makes it a candidate for further development as an antimicrobial agent.
- Target Pathogens : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The underlying mechanisms might involve antioxidant activity and modulation of neuroinflammatory responses.
- Potential Applications : This aspect opens avenues for research into treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy across a panel of cancer cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 μM , demonstrating significant antitumor activity .
| Cell Line | GI50 (μM) |
|---|---|
| A549 (Lung) | 14.5 |
| MCF7 (Breast) | 16.3 |
| HeLa (Cervical) | 15.0 |
Study 2: Antimicrobial Activity
In a separate investigation, the compound was tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL , indicating promising antimicrobial properties .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Study 3: Neuroprotection
Research into the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting its potential role in neuroprotection . Further studies are needed to elucidate the specific pathways involved.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group undergoes classical transformations, facilitated by its activation in the hydrochloride form:
Bicyclic Amine Reactivity
The tertiary amine within the azabicyclo framework participates in selective transformations:
N-Alkylation/Acylation
-
Alkylation : Reacts with alkyl halides (R-X) in THF/K<sub>2</sub>CO<sub>3</sub> to form quaternary ammonium salts. Steric hindrance limits reactivity to primary alkyl halides .
-
Acylation : Acetyl chloride (CH<sub>3</sub>COCl) in CH<sub>2</sub>Cl<sub>2</sub> yields N-acetyl derivatives. Reaction proceeds at room temperature with 85% efficiency .
Salt Metathesis
-
Hydrochloride counterion exchanges with NaBF<sub>4</sub> or KPF<sub>6</sub> in aqueous ethanol to form BF<sub>4</sub><sup>−</sup> or PF<sub>6</sub><sup>−</sup> salts, enhancing lipophilicity .
Ring-Opening and Transannular Reactions
The strained bicyclic system undergoes solvolysis under controlled conditions:
Conformational Effects on Reactivity
The rigid bicyclo[3.2.2] framework imposes stereoelectronic constraints:
-
Steric Shielding : The endo-hydrogen at C7 obstructs electrophilic attacks on the amine, favoring ex
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a. Benzimidazole vs. Imidazole/Thiophene Derivatives
- Compound from : Features a 1,3-benzodioxolyl group and hydrazinecarboxamide substituent instead of acrylonitrile.
- Thiophene-based analogs () : Replace benzimidazole with benzo[b]thiophene, altering π-conjugation and electronic properties. For example, (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile exhibits stronger electron-withdrawing effects due to trimethoxy groups, which may reduce metabolic stability compared to the target compound’s methoxy-methylphenyl group .
b. Substituent Effects
- Fluorinated analogs () : The patent compound (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine includes trifluoromethyl groups, which increase lipophilicity and bioavailability (logP ~4.5) compared to the target compound’s methoxy and methyl groups .
Spectroscopic and Crystallographic Data
- X-ray Analysis : The (E)-configuration in the target compound’s imine group is corroborated by bond lengths (C=N: ~1.28 Å) and torsion angles, aligning with findings for (Z)-3-(benzo[b]thiophen-2-yl) analogs .
- LC/MS Data : Fluorinated analogs () show higher molecular weights (m/z 627.5) due to trifluoromethyl groups, while the target compound’s molecular weight is estimated at ~350 g/mol .
Pharmacological Implications
- Electron-Donating Groups : The 2-methoxy-5-methylphenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymatic targets, as seen in kinase inhibition assays for similar benzimidazole derivatives .
- Nitro Groups () : Increase reactivity but may lead to off-target effects, as observed in cytotoxicity studies (IC50 < 10 μM in HeLa cells) .
Q & A
Basic Research Questions
Synthesis Optimization Q: What are the key considerations for optimizing the synthesis of (E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile to maximize yield and purity? A:
- Solvent and Catalyst Selection: Ethanol or dimethylformamide (DMF) is commonly used for similar acrylonitrile derivatives. For example, L-proline (15 mol%) in ethanol improved reaction efficiency in analogous syntheses by facilitating Knoevenagel condensation .
- Temperature Control: Maintaining 60–80°C minimizes side reactions while promoting imine formation .
- Monitoring Techniques: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is effective for tracking reaction progress .
- Purification: Cold ethanol washes and recrystallization from DMF/acetic acid mixtures enhance purity .
Analytical Characterization Q: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound? A:
- Structural Validation:
- 1H/13C NMR: Confirms the E-configuration of the acrylonitrile group and substitution patterns on the benzimidazole and methoxyphenyl moieties .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 324.8 for C17H13ClN4O in related compounds) .
- Purity Assessment:
- HPLC: Using a C18 column with acetonitrile/water gradients resolves impurities (<95% purity indicates batch rejection) .
- Elemental Analysis: Matches calculated vs. experimental C, H, N percentages (e.g., C 62.87%, H 4.03%, N 17.25%) .
Advanced Research Questions
Data Contradictions in Spectroscopic Results Q: How should researchers address discrepancies in spectroscopic data between synthesized batches? A:
- Re-examine Reaction Conditions: Trace moisture or oxygen can hydrolyze nitrile groups, altering NMR signals. Use anhydrous solvents and inert atmospheres .
- Advanced Techniques:
- 2D NMR (COSY, HSQC): Resolves overlapping peaks in aromatic regions caused by rotational isomers .
- LC-MS: Identifies byproducts (e.g., hydrolyzed acrylonitrile derivatives) that may explain inconsistent data .
- Isolation of Isomers: Column chromatography with silica gel and ethyl acetate/hexane gradients separates E/Z isomers .
Isomer Formation and Steric Effects Q: What strategies prevent unwanted isomer formation during synthesis? A:
- Stereoselective Catalysis: Proline derivatives or chiral bases favor the E-isomer by reducing steric clash between the benzimidazole and methoxyphenyl groups .
- Temperature Modulation: Lower temperatures (25–40°C) slow isomerization, while higher temperatures (>80°C) risk thermal degradation .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-configuration .
Biological Activity Profiling Q: What methodologies assess the compound's potential bioactivity in medicinal chemistry research? A:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or microbial targets (e.g., E. coli DHFR) using fluorometric substrates .
- Cellular Models: Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, with IC50 values compared to reference drugs .
- Molecular Docking: Predict binding modes with target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina, focusing on hydrogen bonding with the amino and nitrile groups .
Computational Modeling of Reactivity Q: How can computational methods predict the compound’s reactivity and interaction with biological targets? A:
- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., nitrile carbon as a reactive center) .
- Molecular Dynamics (MD): Simulates solvation effects in aqueous or lipid membranes to predict pharmacokinetic behavior .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%ABS = 65–70%) and blood-brain barrier penetration (low, due to polar groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
